molecular formula C22H19NO3 B5010793 Benzhydryl 2-benzamidoacetate CAS No. 3312-89-8

Benzhydryl 2-benzamidoacetate

Cat. No.: B5010793
CAS No.: 3312-89-8
M. Wt: 345.4 g/mol
InChI Key: MACGMAIGMLWORX-UHFFFAOYSA-N
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Description

Benzhydryl 2-benzamidoacetate is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a diphenylmethane structure, where two benzene rings are connected by a single methane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-benzamidoacetate typically involves the reaction of benzhydryl chloride with benzamidoacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-benzamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzhydryl 2-benzamidoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzhydryl 2-benzamidoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Benzhydryl 2-benzamidoacetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of benzhydryl and benzamidoacetate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzhydryl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-20(16-23-22(25)19-14-8-3-9-15-19)26-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACGMAIGMLWORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294451
Record name benzhydryl 2-benzamidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3312-89-8
Record name NSC96705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzhydryl 2-benzamidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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